1-(Morpholin-3-yl)propan-2-one hydrochloride
Overview
Description
1-(Morpholin-3-yl)propan-2-one hydrochloride is an organic compound . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C7H14ClNO2 . The InChI code is 1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 179.65 g/mol . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Biological Properties
This compound has been utilized as a key intermediate in the synthesis of compounds exhibiting pronounced anticonvulsive activities. It has also been noted for its peripheral n-cholinolytic activities, although it shows no antibacterial activity. This indicates its potential use in developing treatments targeting convulsive disorders (Papoyan et al., 2011).
Structural and Chemical Analysis
Another important application lies in its role as an intermediate for synthesizing biologically active heterocyclic compounds. Its structural conformation has been extensively analyzed, providing insights into its chemical properties and interactions, which are crucial for designing novel therapeutic agents (Mazur, Pitucha, & Rzączyńska, 2007).
Pre-clinical Tests for Clinical Efficacy
It has demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential as a therapeutic agent. Its solubility and oral activity make it suitable for both intravenous and oral administration (Harrison et al., 2001).
DNA Interaction Studies
The interaction of Mannich base derivatives, including structures similar to 1-(Morpholin-3-yl)propan-2-one hydrochloride, with DNA has been investigated. These studies are crucial for understanding the molecular mechanisms of potential drug candidates, offering a foundation for developing DNA-targeted therapies (Istanbullu et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors for metals. Their application in protecting carbon steel from corrosion highlights their versatility and potential in industrial applications (Gao, Liang, & Wang, 2007).
Antifungal Activity
Research has also focused on its derivatives for antifungal applications. Certain synthesized compounds containing the morpholine moiety have demonstrated excellent antifungal activity, outperforming traditional fungicides in some cases. This underscores its potential in developing new antifungal agents (Zhou et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-morpholin-3-ylpropan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRNJBRLUIXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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